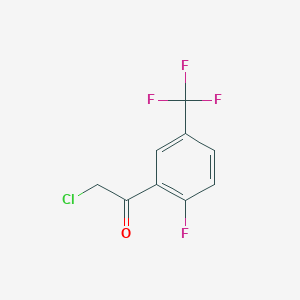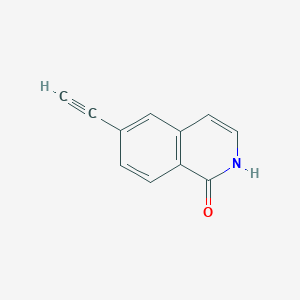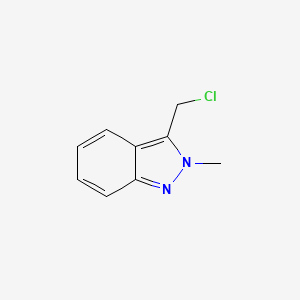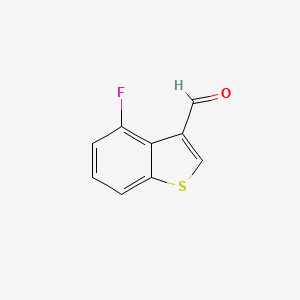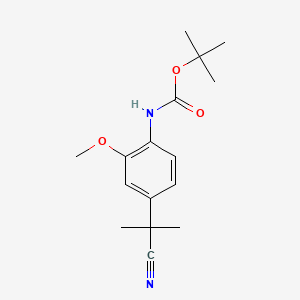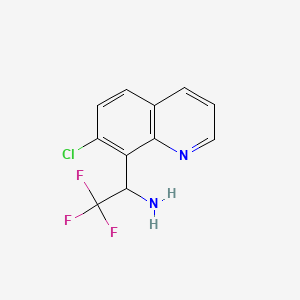
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 7-chloroquinoline.
Reaction with Trifluoroacetaldehyde: The 7-chloroquinoline is reacted with trifluoroacetaldehyde under controlled conditions to introduce the trifluoroethan-1-amine moiety.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including malaria and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(7-Chloroquinolin-8-yl)-2,2,2-trifluoroethan-1-amine can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares a similar quinoline core structure but differs in its side chains.
Quinoline N-oxide: This compound has an oxygen atom attached to the nitrogen in the quinoline ring, leading to different chemical and biological properties.
7-Chloroquinolin-8-yl)methanol: This compound has a hydroxyl group instead of the trifluoroethan-1-amine moiety, resulting in different reactivity and applications.
The uniqueness of this compound lies in its trifluoroethan-1-amine group, which imparts distinct chemical properties and potential biological activities.
Propiedades
Fórmula molecular |
C11H8ClF3N2 |
|---|---|
Peso molecular |
260.64 g/mol |
Nombre IUPAC |
1-(7-chloroquinolin-8-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H8ClF3N2/c12-7-4-3-6-2-1-5-17-9(6)8(7)10(16)11(13,14)15/h1-5,10H,16H2 |
Clave InChI |
JQMIFBKRKSLPAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)Cl)C(C(F)(F)F)N)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


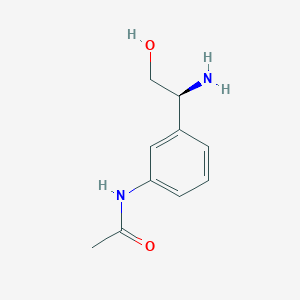
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)
